![molecular formula C8H8O3S4 B12561254 1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro- CAS No. 197720-06-2](/img/structure/B12561254.png)
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro- is a heterocyclic compound that contains sulfur atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the halogenation of the ethylenic bridge in the compound using reagents such as sulfuryl chloride, chlorine, or fluorinating agents like Selectfluor or xenon difluoride . These reactions are carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sulfuryl chloride, chlorine, and fluorinating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various halogenated derivatives, sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro- involves its interaction with molecular targets through its sulfur-containing heterocyclic structure. The compound can form various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.
類似化合物との比較
Similar Compounds
4,5-Ethylenedithio-1,3-dithiol-2-one: This compound shares a similar heterocyclic structure but lacks the acetyloxy methyl group.
1,3-Dithiolo[4,5-b]quinoxalin-2-one: Another related compound with a quinoxaline ring fused to the dithiolo structure.
1,3-Dithiolo[4,5-b]pyrazin-2-one: Similar in structure but contains a pyrazine ring.
Uniqueness
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro- is unique due to the presence of the acetyloxy methyl group, which can influence its reactivity and potential applications. This functional group can participate in additional chemical reactions, making the compound more versatile compared to its analogs.
特性
CAS番号 |
197720-06-2 |
|---|---|
分子式 |
C8H8O3S4 |
分子量 |
280.4 g/mol |
IUPAC名 |
(2-oxo-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiin-5-yl)methyl acetate |
InChI |
InChI=1S/C8H8O3S4/c1-4(9)11-2-5-3-12-6-7(13-5)15-8(10)14-6/h5H,2-3H2,1H3 |
InChIキー |
PXDUPFGYDMFYOH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1CSC2=C(S1)SC(=O)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol](/img/structure/B12561179.png)
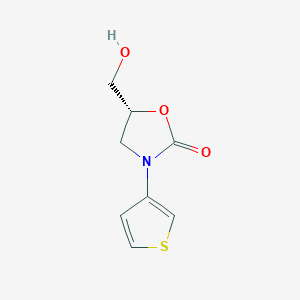
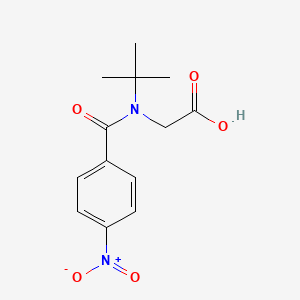
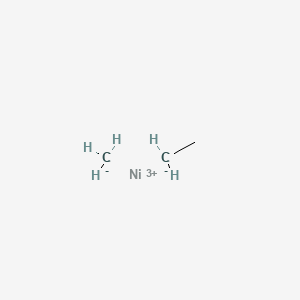
![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)
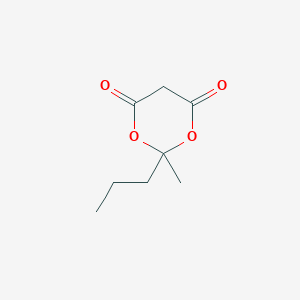
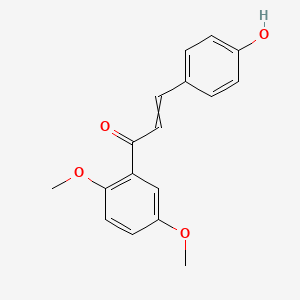

![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)

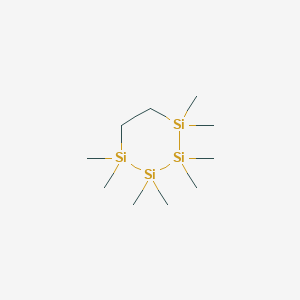
![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)
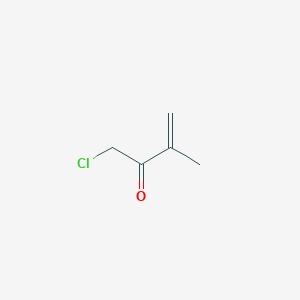
![Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]-](/img/structure/B12561277.png)
